molecular formula C12H9NO2 B6589345 1-(prop-2-yn-1-yl)-1H-indole-3-carboxylic acid CAS No. 1020966-92-0

1-(prop-2-yn-1-yl)-1H-indole-3-carboxylic acid

Cat. No.: B6589345
CAS No.: 1020966-92-0
M. Wt: 199.2
InChI Key:
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Description

1-(Prop-2-yn-1-yl)-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The compound features a propargyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the third position of the indole ring. This unique structure imparts significant reactivity and potential for diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-yn-1-yl)-1H-indole-3-carboxylic acid typically involves the N-alkylation of indole derivatives. One common method is the reaction of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide and a base like sodium hydroxide in toluene . The reaction proceeds under mild conditions, maintaining the integrity of the ester group and avoiding alkyne/allene rearrangement.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(Prop-2-yn-1-yl)-1H-indole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The propargyl group can undergo click chemistry reactions, forming stable triazole rings that can modulate biological activity. The indole ring can interact with enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
  • 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
  • (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one

Uniqueness: 1-(Prop-2-yn-1-yl)-1H-indole-3-carboxylic acid stands out due to its unique combination of the indole ring and propargyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research and industry .

Properties

CAS No.

1020966-92-0

Molecular Formula

C12H9NO2

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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